![molecular formula C12H21NO2 B2528682 N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide CAS No. 2305315-65-3](/img/structure/B2528682.png)
N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MMMP has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Applications De Recherche Scientifique
N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been found to exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been used as a monomer in the synthesis of polymers and has been found to exhibit unique properties, making it a potential candidate for materials science applications.
Mécanisme D'action
The mechanism of action of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide is not fully understood. However, studies have shown that N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide exhibits low toxicity and has no significant effect on the liver and kidney functions of mice. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide in lab experiments is its low toxicity and high stability. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit unique properties, making it a potential candidate for various applications. However, one limitation of using N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide in lab experiments is its limited availability, as it is not commercially available.
Orientations Futures
There are several future directions for N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide research, including the development of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide-based drugs for the treatment of cancer and microbial infections. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide can also be used as a monomer in the synthesis of polymers with unique properties, making it a potential candidate for materials science applications. Further studies are needed to fully understand the mechanism of action of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide and its potential applications in various fields.
Méthodes De Synthèse
N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been synthesized using different methods, including the reaction of cyclohexanone with paraformaldehyde and subsequent reaction with propargyl bromide. Another method involves the reaction of cyclohexanone with formaldehyde and subsequent reaction with propargylamine. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been synthesized using the reaction of cyclohexanone with paraformaldehyde and subsequent reaction with propargylamine.
Propriétés
IUPAC Name |
N-[[1-(methoxymethyl)cyclohexyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-11(14)13-9-12(10-15-2)7-5-4-6-8-12/h3H,1,4-10H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKONHBRPDOZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

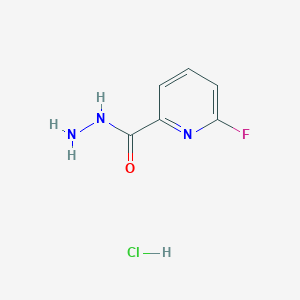
![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)
![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
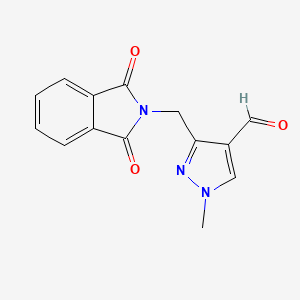
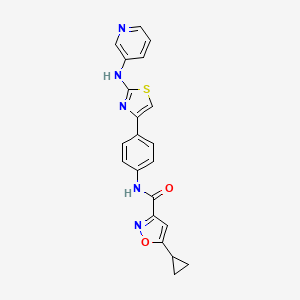
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)
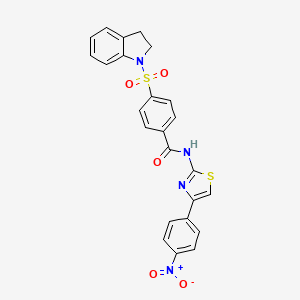
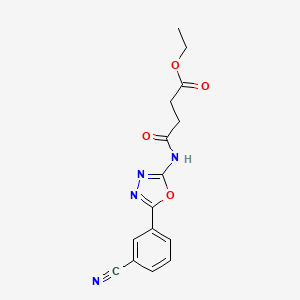
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)